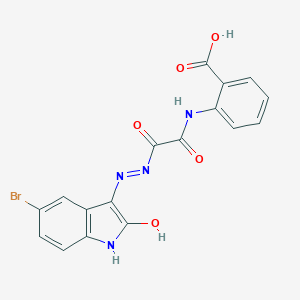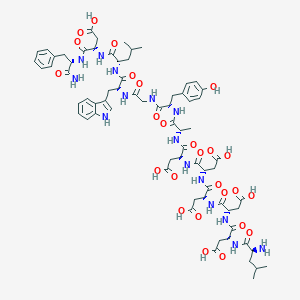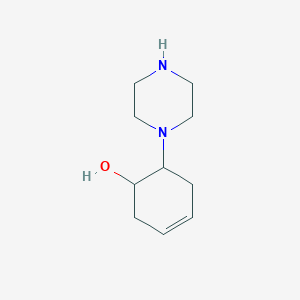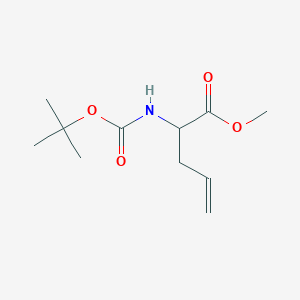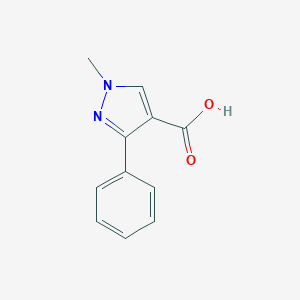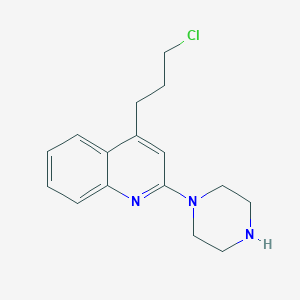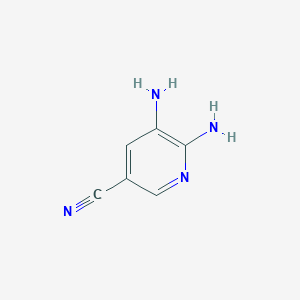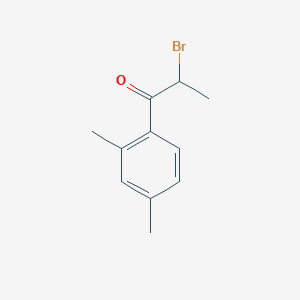
2-Bromo-1-(2,4-dimethylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated organic compounds often involves specific reactions that introduce bromine atoms into organic molecules. While the direct synthesis of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is not extensively documented, related compounds have been synthesized through various methods, including halogen exchange, Claisen-Schmidt condensation reactions, and phase transfer catalyzed polymerization. These methods provide insights into potential synthetic routes for related brominated compounds (Ramesh et al., 2020), (Shirinian et al., 2012).
Molecular Structure Analysis
The molecular structure of brominated compounds is crucial in determining their chemical reactivity and physical properties. Studies using spectroscopic and quantum chemistry methods, such as NBO, NLMO, and NHO calculations, have been conducted to analyze the molecular structure of similar brominated compounds, providing insights into their stability, vibrational frequencies, and electronic absorption spectra (Ramesh et al., 2020).
Chemical Reactions and Properties
Brominated organic compounds can participate in various chemical reactions, including electrophilic substitutions, coupling reactions, and polymerizations. The presence of the bromine atom often facilitates reactions by serving as a good leaving group or through the activation of adjacent carbon atoms for nucleophilic attack. The synthesis and functionalization of related brominated compounds illustrate the versatility of these molecules in organic synthesis (Auvray et al., 1985), (Shirinian et al., 2012).
Physical Properties Analysis
The physical properties of brominated organic compounds, such as boiling points, melting points, and solubility, are influenced by the molecular structure and the presence of bromine atoms. These properties are essential for determining the conditions under which these compounds can be used in reactions and for their purification and characterization.
Chemical Properties Analysis
The chemical properties of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one, including reactivity with nucleophiles, electrophiles, and participation in polymerization reactions, are areas of interest. The bromine atom in the molecule can significantly influence its reactivity, making it a valuable intermediate in organic synthesis. Studies on related compounds have shown that brominated compounds can undergo various chemical transformations, providing access to a wide range of functionalized products (Auvray et al., 1985), (Shirinian et al., 2012).
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Chemistry Studies
Research involving brominated compounds similar to 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one includes spectroscopic and quantum chemistry studies. For instance, a study on a bromo-based thiophen chalcone derivative explored its molecular structure, vibrational frequencies, and electronic absorption spectra using various computational methods. This research aids in understanding the chemical properties and potential applications of brominated organic compounds in designing materials with specific optical properties (Ramesh et al., 2020).
Fluorination Studies
Fluorination of brominated phenols, including compounds structurally related to 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one, has been investigated to understand the reactivity and potential for producing fluorinated derivatives for various applications. Such studies offer insights into synthetic pathways that can be utilized in pharmaceutical and material science research (Koudstaal & Olieman, 2010).
Electrochemical Reduction Studies
The electrochemical behavior of bromo-propargyloxy esters, which share a bromo-alkyl-aryl core structure with 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one, has been studied to understand their reduction mechanisms. These studies provide valuable information for the development of electrochemical synthesis methods and the potential creation of novel compounds for industrial applications (Esteves et al., 2003).
Catalyst-Transfer Polycondensation
Research on the polymerization of brominated thiophenes, including studies on catalyst-transfer polycondensation mechanisms, is relevant to the field of conducting polymers. Such research contributes to the development of materials with potential applications in electronics and optoelectronics (Miyakoshi et al., 2005).
Synthesis and Bioactivity Studies
The synthesis of thiazole derivatives from brominated ethanones, similar in structure to 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one, and their fungicidal activity represent another area of application. These studies are significant for the development of new agrochemicals and pharmaceuticals (Bashandy et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(2,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-7-4-5-10(8(2)6-7)11(13)9(3)12/h4-6,9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXMVCFZLLFUSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,4-dimethylphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

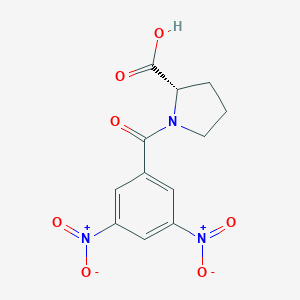
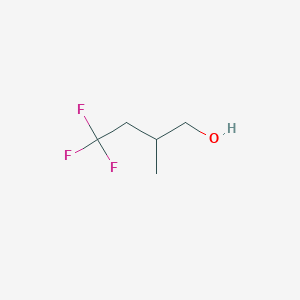
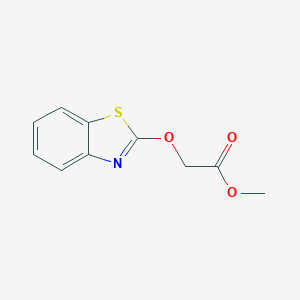
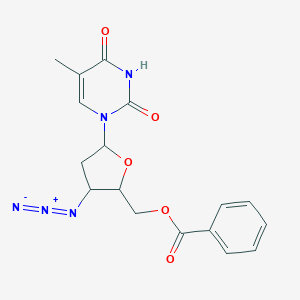
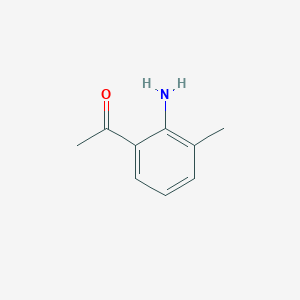
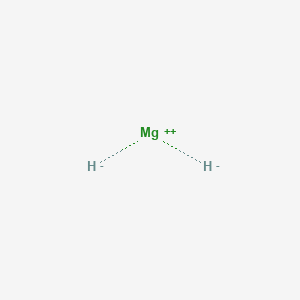
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
